molecular formula C10H11FN2O B1400119 N-(azetidin-3-yl)-2-fluorobenzamide CAS No. 1496687-55-8

N-(azetidin-3-yl)-2-fluorobenzamide

Cat. No. B1400119
M. Wt: 194.21 g/mol
InChI Key: JVCRFTUYOAMPCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized through various methods. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For example, they can participate in aza-Michael addition reactions with NH-heterocycles . They can also undergo Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

1. Potential Applications in Cancer Treatment

  • N-(azetidin-3-yl)-2-fluorobenzamide derivatives have shown promise in cancer treatment. The compound AZD4877, which shares a similar structure, was identified as a potent kinesin spindle protein (KSP) inhibitor, demonstrating excellent biochemical potency and pharmaceutical properties for clinical development. This compound has shown potential in arresting cells in mitosis, leading to cellular death, and exhibiting notable in vivo efficacy against cancer (Theoclitou et al., 2011).

2. Advancements in Imaging Techniques

  • Certain derivatives of N-(azetidin-3-yl)-2-fluorobenzamide have been explored for their potential in imaging techniques like Positron Emission Tomography (PET). For instance, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide and its derivatives have shown high affinity and selectivity for sigma receptors, indicating potential use as a PET imaging ligand for sigma receptors in humans (Shiue et al., 1997).

3. Antibacterial Properties

  • Research has shown that some fluorobenzamide derivatives, including those with structural similarities to N-(azetidin-3-yl)-2-fluorobenzamide, exhibit promising antibacterial activities. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated notable antimicrobial analogs, highlighting their potential in treating bacterial infections (Desai et al., 2013).

4. Antileishmanial Agents

  • Some azetidin-2-ones derivatives have been synthesized and screened for their antileishmanial activity. This indicates potential therapeutic applications of N-(azetidin-3-yl)-2-fluorobenzamide derivatives in treating parasitic infections like leishmaniasis (Singh et al., 2012).

5. Cognitive Enhancers

  • Derivatives of N-(azetidin-3-yl)-2-fluorobenzamide, like FK962, have shown cognitive-enhancing actions in rats. These compounds can activate the somatostatinergic nervous system in the hippocampus, suggesting potential therapeutic value for cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).

properties

IUPAC Name

N-(azetidin-3-yl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCRFTUYOAMPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azetidin-3-yl)-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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